molecular formula C6H2BrF4N B1412142 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227599-89-4

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1412142
CAS No.: 1227599-89-4
M. Wt: 243.98 g/mol
InChI Key: FVNPYUHMKBSSIR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Safety and Hazards

“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, including “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in facilitating and modulating biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, causing specific target organ toxicity . The compound’s ability to interact with cellular components and alter their function underscores its potential as a tool for studying cellular mechanisms and developing therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions, leading to changes in enzyme activity and gene expression . These molecular mechanisms are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, including acute toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates that further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach target sites and exert its effects is influenced by its transport and distribution properties, which are critical for its efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the regioselective deprotonation at the C-3 position of 2-bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA), followed by trapping with electrophiles such as carbon dioxide . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Amination Reactions: Amines in the presence of catalysts like copper iodide.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Aminopyridines: Formed through amination reactions.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring, which imparts distinct reactivity and properties. This combination makes it a versatile intermediate in various chemical transformations and applications.

Properties

IUPAC Name

3-bromo-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPYUHMKBSSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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